molecular formula C13H15ClN2O5S B2359096 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide CAS No. 898425-62-2

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide

Cat. No.: B2359096
CAS No.: 898425-62-2
M. Wt: 346.78
InChI Key: PDNAGWVTXLRWLM-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H15ClN2O5S and its molecular weight is 346.78. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry and Cytotoxicity

  • Research on Hypoxia-selective Cytotoxins: Studies on compounds similar to "4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide" focus on their reductive chemistry and selective toxicity towards hypoxic cells, which is crucial for developing novel cancer therapies. The selective toxicity appears due to the enzymatic reduction of nitro groups under hypoxic conditions, which is inhibited by oxygen, making these compounds potential candidates for targeting hypoxic tumor cells (Palmer et al., 1995).

Crystal Engineering

  • Hydrogen Bonds and Halogen Bonds in Crystal Engineering: Research involving structural analogs emphasizes the role of hydrogen and halogen bonds in crystal engineering. These interactions are key for designing novel crystal structures, which is valuable for the pharmaceutical industry in optimizing drug solubility and stability (Saha et al., 2005).

Antibacterial Activity

  • Nickel and Copper Complexes: The synthesis and characterization of metal complexes with similar nitrobenzamide derivatives have shown enhanced antibacterial activities. This approach can be applied to designing new antibacterial agents (Saeed et al., 2010).

Molecular Electronics

  • Negative Differential Resistance in Molecular Electronics: Studies on molecules containing nitroamine redox centers show negative differential resistance and significant on-off peak-to-valley ratios in electronic devices. This application is pivotal for the development of molecular electronics and computing (Chen et al., 1999).

Mechanism of Action

The mechanism of action for “4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” is not specified in the search results. It’s possible that the mechanism of action could vary depending on the specific application or field of study.

Safety and Hazards

The safety and hazards associated with “4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” are not specified in the search results. It’s recommended to refer to the material safety data sheet (MSDS) for this compound for detailed safety and hazard information .

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O5S/c1-2-15(10-5-6-22(20,21)8-10)13(17)9-3-4-11(14)12(7-9)16(18)19/h3-4,7,10H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNAGWVTXLRWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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